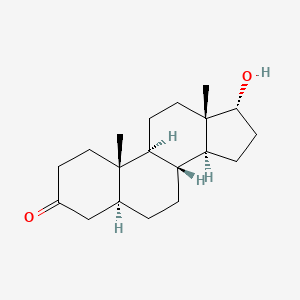

17-epi-Dihydrotestosterone

概要

説明

17-epi-Dihydrotestosterone, also known as Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone. It is produced by the action of the enzyme 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE .

Synthesis Analysis

The synthesis of DHT involves the conversion of testosterone, which is synthesized in men by the testis and in women either directly by the adrenals and ovaries, or by peripheral conversion of androstenedione. Testosterone is then irreversibly converted to DHT by the NADPH-dependent enzyme 5α reductase . Furthermore, it is well documented that DHT can be synthesized in androgen-sensitive tissues such as prostate from substrates other than T (e.g., from 17-hydroxypregnenolone and 17-hydroxyprogesterone in what is termed the “backdoor” pathway and from 5α-androstane-3α, 17-β-diol via the intracrine reverse synthesis pathway) .Chemical Reactions Analysis

The major synthetic pathway of DHT formation and metabolism involves the conversion of testosterone to DHT by the NADPH-dependent enzyme 5α reductase .科学的研究の応用

1. Prostate Cancer and Androgen Metabolism

The role of 17-epi-Dihydrotestosterone in the development of castration-resistant prostate cancer (CRPC) has been a significant area of study. Research indicates that a specific isoform of the enzyme HSD17B4, which inactivates testosterone and dihydrotestosterone, is suppressed in CRPC development. This suppression shifts the metabolic balance towards androgens like testosterone and dihydrotestosterone, promoting CRPC progression (Ko et al., 2018). Additionally, 17β-HSD4 enzyme, responsible for inactivating these androgens, is known to be increasingly expressed in CRPC, predicting poor prognosis (Ko et al., 2018).

2. Androgen Biosynthesis Pathways

The metabolism of 5α-androstane-3α, 17β-diol by 17β-hydroxysteroid dehydrogenase 6 in prostate cancer cells is a major biosynthetic pathway for dihydrotestosterone synthesis. This process is crucial during androgen deprivation therapy as it contributes to prostate cancer growth despite low circulating androgen levels (Mohler et al., 2011).

3. Polymorphisms in Androgen Metabolism Enzymes

Studies on polymorphisms in enzymes like HSD3B1 and UGT2B17, which inactivate dihydrotestosterone, have shown that these genetic variations may modify the risk of prostate cancer, especially in individuals with a family history of the disease (Park et al., 2007).

4. Ovarian Cancer and Estrogen Metabolism

In the context of ovarian cancer, the enzyme 17β-HSD7, which inactivates dihydrotestosterone and biosynthesizes estradiol, has been identified as a potential target. Its inhibition in epithelial ovarian cancer cells led to decreased cell proliferation and increased cell arrest (Wang et al., 2021).

5. Human Ovarian Tissue Survival

The effects of dihydrotestosterone on human ovarian tissue survival in culture have been explored, revealing its potential utility in enhancing tissue viability in vitro (Otala et al., 2004).

6. Steroid Profiling in Doping Control

Research on steroid profiling for doping control highlights the role of various steroidal hormones and their metabolites, including dihydrotestosterone, in detecting steroid abuse in sports (Mareck et al., 2008).

7. Steroid Hormones in Peripheral Tissues

Studies on 17β-hydroxysteroid dehydrogenases (17HSDs) have revealed their central role in regulating sex steroid hormones' activity in peripheral tissues, impacting the biological activity of dihydrotestosterone (Törn et al., 2003).

8. Antiosteoporotic Treatment

Research into natural products that inhibit 17β-HSD2, an enzyme that converts dihydrotestosterone into a weaker form, has identified potential lead compounds for antiosteoporotic treatment (Vuorinen et al., 2017).

作用機序

Target of Action

17-epi-Dihydrotestosterone, also known as Epitestosterone or Isotestosterone, is an endogenous steroid and an epimer of the androgen sex hormone testosterone . It primarily targets the androgen receptor (AR) , where it acts as a weak competitive antagonist . It also acts as a potent inhibitor of 5α-reductase , an enzyme that plays a key role in the metabolism of hormones .

Mode of Action

This results in a competitive antagonism at the receptor sites, reducing the overall androgenic effects . As a 5α-reductase inhibitor, it prevents the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen .

Biochemical Pathways

This compound is involved in the androgenic pathway. It is believed to form in a similar way to testosterone, with around 50% of epitestosterone production in human males ascribed to the testis . The exact pathway of its formation is still the subject of research . It has been shown to accumulate in mammary cyst fluid and in the prostate .

Pharmacokinetics

The bioavailability of this compound is very low (0-2%) following oral administration

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of overall androgenic effects due to its weak antagonism at the androgen receptor . By inhibiting 5α-reductase, it also reduces the levels of DHT, a potent androgen .

Safety and Hazards

According to the Safety Data Sheet, 17-epi-Dihydrotestosterone is not for food or drug use and is for laboratory use only. It is suspected of causing cancer and damaging fertility or the unborn child . Elevated DHT has not been associated with increased risk of prostate disease (e.g., cancer or benign hyperplasia) nor does it appear to have any systemic effects on cardiovascular disease safety parameters (including increased risk of polycythemia) beyond those commonly observed with available T preparations .

将来の方向性

生化学分析

Biochemical Properties

17-epi-Dihydrotestosterone interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the conversion of Δ4-androstene-3,17-dione to testosterone, a critical step in the biosynthesis of sex hormones . This process involves the enzyme 17β-hydroxysteroid dehydrogenase .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, dihydrotestosterone, from which this compound is derived, has been shown to enhance the binding of monocytes to the endothelium, a key early event in atherosclerosis, via increased expression of vascular cell adhesion molecule-1 (VCAM-1) .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, dihydrotestosterone mediates its effects on VCAM-1 expression at the promoter level through a novel androgen receptor (AR)/nuclear factor-κB (NF-κB) mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, dihydrotestosterone has been shown to increase VCAM-1 mRNA in a dose- and time-dependent manner . Specific studies on the temporal effects of this compound are currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific studies on the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is part of the steroid biosynthesis pathway, where it is involved in the conversion of Δ4-androstene-3,17-dione to testosterone .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . Specific studies on the transport and distribution of this compound are currently limited.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. Specific studies on the subcellular localization of this compound are currently limited .

特性

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-OPAYZWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024071 | |

| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-24-4 | |

| Record name | 17-epi-Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-EPI-DIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

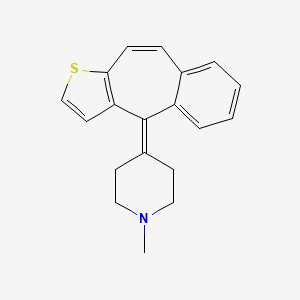

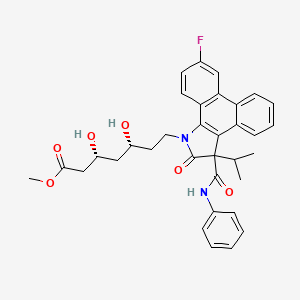

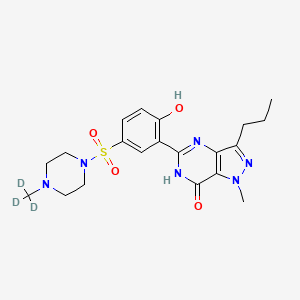

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)